molecular formula C16H15N3O3S B5873288 N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide

N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B5873288
M. Wt: 329.4 g/mol
InChI Key: UEOJMKPHTRVWKY-UHFFFAOYSA-N
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Description

N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide is a chemical compound with the molecular formula C16H15N3O3S It is known for its unique structure, which includes a nitrobenzamide group and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with N-ethyl-N-phenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and copper(I) complexes as catalysts.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of N-[ethyl(phenyl)carbamothioyl]-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-[di(phenyl)carbamothioyl]benzamide
  • N-[di(ethyl)carbamothioyl]benzamide
  • N-[ethyl(phenyl)carbamothioyl]benzamide

Uniqueness

N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a carbamothioyl group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the nitro group enhances its potential as an antimicrobial agent, while the carbamothioyl group contributes to its ability to form coordination complexes with transition metals .

Properties

IUPAC Name

N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-18(13-8-4-3-5-9-13)16(23)17-15(20)12-7-6-10-14(11-12)19(21)22/h3-11H,2H2,1H3,(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOJMKPHTRVWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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